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Compound of Interest

Compound Name: Hidrosmin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin is a semi-synthetic flavonoid drug, structurally related to diosmin, used in the
treatment of chronic venous insufficiency. As with any active pharmaceutical ingredient (API),
rigorous structural confirmation is a critical component of quality control, ensuring the identity,
purity, and stability of the drug substance. This application note provides a detailed overview
and experimental protocols for the use of key spectroscopic techniques—Mass Spectrometry
(MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy—for the comprehensive structural elucidation of Hidrosmin.

Introduction

Hidrosmin (IUPAC Name: 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-
glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-
one) is derived from the natural flavonoid Diosmin. Its chemical structure consists of a flavone
aglycone (diosmetin) modified with a hydroxyethoxy group and a disaccharide (rutinose)
attached at the C7 position. The complexity of this molecule, with its numerous functional
groups and stereocenters, necessitates the use of multiple complementary analytical
techniques for unambiguous structural verification.

This document outlines the principles and standardized protocols for each major spectroscopic
method, presents expected data in tabular format, and illustrates how the combined data
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provides conclusive evidence for the structure of Hidrosmin.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement,
allowing for the determination of the elemental composition and confirmation of the molecular
formula. Tandem MS (MS/MS) fragments the parent ion to provide structural information about
its constituent parts.

Experimental Protocol: LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is ideal for analyzing
Hidrosmin, as the chromatographic separation resolves the API from potential impurities prior
to mass analysis.

o Sample Preparation: Accurately weigh and dissolve 10 mg of the Hidrosmin sample in 10
mL of methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 (v/v) mixture
of methanol and water to a final concentration of 10 pg/mL.

o Chromatographic Conditions:
o Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 pum).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A linear gradient optimized to separate Hidrosmin from related impurities (e.g.,
Diosmin).

o Flow Rate: 0.3 mL/min.
o Column Temperature: 30 °C.
e Mass Spectrometer Conditions (Orbitrap-based):

o lonization Mode: Electrospray lonization (ESI), positive mode.
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o Full Scan Mass Range: m/z 150-1000.
o Resolution: 70,000.

o Data Analysis: Extract the accurate mass of the target compound. For structural
confirmation, perform MS/MS by selecting the precursor ion (e.g., [M+H]*) and applying
stepped collision energies (e.g., 15, 30, 45 eV) to generate a fragmentation pattern.

Data Presentation

Observed Value

Parameter Theoretical Value lon Adduct
(Expected)

Molecular Formula Cs30H36016

Exact Mass 652.2003 - [M]

Monoisotopic Mass 652.2007 652.2005 + 5 ppm [M]

[M+H]* 653.2080 653.2078 £ 5 ppm Protonated Molecule

[M+Na]* 675.1900 675.1898 + 5 ppm Sodium Adduct

Table 1: High-

Resolution Mass
Spectrometry Data for

Hidrosmin.

Interpretation: The observed accurate mass of the molecular ion must match the theoretical
value calculated from the elemental formula (C3oH36016) within a narrow mass tolerance
(typically <5 ppm). The fragmentation pattern in the MS/MS spectrum will show characteristic
losses of the sugar moieties (rutinose, mass ~308 Da) and fragments corresponding to the
aglycone, confirming the identity and connectivity of the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides
detailed information about the chemical environment, connectivity, and stereochemistry of
atoms within a molecule. *H NMR gives information on the number and type of protons and
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their neighbors, while 13C NMR provides information on the carbon skeleton. 2D NMR
experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete bonding
framework.

Experimental Protocol: 1H, 13C, and 2D NMR

o Sample Preparation: Dissolve approximately 5-10 mg of the Hidrosmin sample in 0.6-0.7
mL of deuterated dimethyl sulfoxide (DMSO-des). DMSO-ds is a suitable solvent for
flavonoids, capable of dissolving the sample and allowing for the observation of
exchangeable hydroxyl protons.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate
signal dispersion.

o Experiments:

[¢]

'H NMR: Acquire a standard one-dimensional proton spectrum.

o 13C NMR: Acquire a proton-decoupled carbon spectrum.

o 2D COSY: To identify proton-proton spin-spin couplings (e.g., H-C-C-H).

o 2D HSQC: To correlate protons with their directly attached carbons.

o 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons,
which is crucial for linking the aglycone, hydroxyethoxy group, and sugar units.

o Referencing: Reference the spectra to the residual solvent peak of DMSO-des (0H = 2.50
ppm, dC = 39.52 ppm).

Data Presentation

Note: The following are predicted chemical shifts based on the known structure of Hidrosmin
and published data for the closely related compound, Diosmin. Actual experimental values may
vary slightly.
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. . L Coupling Constant
Proton Assignment Predicted & (ppm) Multiplicity

(J, Hz)
Aglycone
H-3 ~6.90 S -
H-6 ~6.50 d ~2.2
H-8 ~6.80 d ~2.2
H-2' ~7.55 d ~2.0
H-5' ~7.10 d ~8.5
H-6' ~7.60 dd ~8.5,2.0
OCHs ~3.85 s -
Hydroxyethoxy Group
-OCH:- ~4.10 t ~5.0
-CH20H ~3.70 t ~5.0
Sugar Moieties
(Rutinose)
H-1" (Glc) ~5.10 d ~75
H-1" (Rha) ~4.55 d ~1.5
CHs (Rha) ~1.10 d ~6.2
Other Sugar Protons ~3.10 - 4.00 m -

Table 2: Predicted H
NMR Chemical Shifts
for Hidrosmin in
DMSO-ds.
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Carbon Assignment Predicted & (ppm)
Aglycone

C-2 ~163.0

C-3 ~103.5

C-4 (C=0) ~182.0

C-4a ~105.5

C-5 ~157.5

C-6 ~96.0

C-7 ~162.5

C-8 ~95.0

C-8a ~157.0

C-1'to C-6' ~112.0-151.0
OCHs ~56.0
Hydroxyethoxy Group

-OCHz- ~69.0
-CH20H ~60.0

Sugar Moieties (Rutinose)

C-1" (Glc) ~100.0
C-1" (Rha) ~101.0
CHs (Rha) ~18.0

Table 3: Predicted 3C NMR Chemical Shifts for
Hidrosmin in DMSO-de.

Interpretation: The number of signals, their chemical shifts, multiplicities, and integration in the
1H spectrum confirm the proton environment. The 13C spectrum reveals the number of unique
carbon atoms. Critically, HMBC correlations will show a linkage from the anomeric proton of
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glucose (H-1") to the C-7 of the aglycone, and from the anomeric proton of rhamnose (H-1") to
C-6 of the glucose, confirming the rutinose structure and its attachment point. Correlations from
the hydroxyethoxy protons to C-5 will confirm the location of this substituent.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of chemical bonds (e.g., stretching, bending). It is an excellent technique for
identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

o Sample Preparation: Place a small amount of the solid, powdered Hidrosmin sample
directly onto the ATR crystal. No further preparation is needed.

o Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm~*. Acquire a
background spectrum of the clean, empty ATR crystal first.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in Hidrosmin.

Data Presentation

Wavenumber (cm~?) Functional Group Vibration Type
O-H (phenolic, alcoholic, ]

~3400 (broad) Stretching
sugar)

~2900 C-H (aromatic, aliphatic) Stretching

~1655 C=0 (y-pyrone carbonyl) Stretching

~1610, ~1500 C=C (aromatic rings) Stretching

C-O (ethers, alcohols, )
~1200-1000 S Stretching
glycosidic link)

Table 4: Key Infrared (IR)
Absorption Bands for

Hidrosmin.
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Interpretation: The IR spectrum provides rapid confirmation of key functional groups. A strong,
broad band around 3400 cm~1 is indicative of the numerous hydroxyl groups. A sharp, strong
absorption around 1655 cm~1 confirms the presence of the conjugated ketone (flavone C4-
carbonyl). Bands in the 1610-1450 cm~* region affirm the aromatic nature of the aglycone, and
a complex series of bands in the fingerprint region (especially 1200-1000 cm~?) is characteristic
of the C-O bonds within the ether, alcohol, and glycosidic linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule,
which corresponds to the promotion of electrons from a ground state to a higher energy state. It
is particularly useful for analyzing compounds with conjugated systems, such as the flavone
core of Hidrosmin.

Experimental Protocol

o Sample Preparation: Prepare a stock solution of Hidrosmin (e.g., 100 pg/mL) in a suitable
solvent. For flavonoids, methanol or ethanol is common. To observe characteristic shifts, a
basic solvent like 0.2 N NaOH can also be used. Create a dilute working solution (e.g., 10

png/mL).

o Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200
to 400 nm against a solvent blank.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Data Presentation
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Amax (nm) Chromophore
Solvent Band
(Expected) System
B-ring cinnamoy!l
Methanol Band | ~345
system
Band Il ~268 A-ring benzoyl system
) ] Phenolic group
0.2 N NaOH Band | Shifted to higher A o
ionization
Band Il ~268 A-ring benzoyl system

Table 5: Ultraviolet-
Visible (UV-Vis)
Absorption Maxima for

Hidrosmin.

Interpretation: Flavones typically exhibit two major absorption bands. Band I (in the 300-380
nm range) is associated with the B-ring cinnamoyl system, while Band Il (in the 240-280 nm
range) is associated with the A-ring benzoyl system. The exact positions of these maxima are
sensitive to the substitution pattern. The addition of a base (like NaOH) ionizes phenolic
hydroxyl groups, causing a bathochromic (red) shift in the bands, which can help confirm the
presence of free phenolic groups.

Integrated Workflow and Structural Confirmation

No single technique can unambiguously determine a complex structure like Hidrosmin. The
power of spectroscopic analysis lies in integrating the data from all methods to build a complete
and coherent structural picture.
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Caption: Experimental workflow for spectroscopic analysis of Hidrosmin.

The logical integration of the data from these techniques provides overlapping and confirmatory
evidence for the final structure.
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 To cite this document: BenchChem. [Application Note: Spectroscopic Techniques for the
Structural Elucidation of Hidrosmin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046496#spectroscopic-techniques-for-hidrosmin-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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